Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine
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Overview
Description
Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine is a synthetic organic compound that features a triazole ring attached to an oxolane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment to the Oxolane Ring: The triazole ring is then attached to the oxolane ring through a nucleophilic substitution reaction.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole or oxolane rings.
Substitution: The amine group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)oxolane-3-amine: Lacks the specific stereochemistry of Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine.
3-(1H-1,2,3-Triazol-1-yl)oxolane-4-amine: Different position of the triazole ring attachment.
4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of both the triazole and oxolane rings provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
(3S,4R)-4-(triazol-1-yl)oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-5-3-11-4-6(5)10-2-1-8-9-10/h1-2,5-6H,3-4,7H2/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZGJMZVGJMDBZ-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=CN=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N2C=CN=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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